N-cyclobutyl-1,3-benzoxazol-2-amine
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Overview
Description
N-cyclobutyl-1,3-benzoxazol-2-amine is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
N-cyclobutyl-1,3-benzoxazol-2-amine is a benzoxazole derivative . Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
Mode of Action
Benzoxazole derivatives have been reported to inhibit the inha enzyme, which is involved in the biosynthesis of mycolic acids, a key factor for the survival and pathogenesis of mycobacterium tuberculosis .
Result of Action
Benzoxazole derivatives have been reported to exhibit antimycobacterial activity against mycobacterium tuberculosis h37rv strain .
Biochemical Analysis
Biochemical Properties
N-cyclobutyl-1,3-benzoxazol-2-amine has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit the inhA enzyme, which is involved in the growth of Mycobacterium tuberculosis . The nature of these interactions is likely due to the specific structural features of this compound, which allow it to bind to the active sites of these enzymes and proteins .
Cellular Effects
The effects of this compound on cells are largely dependent on the specific cellular processes it influences. For example, it has been shown to inhibit the growth of Mycobacterium tuberculosis, suggesting that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is thought to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been suggested that this compound inhibits the inhA enzyme by binding to its active site, thereby preventing the enzyme from carrying out its normal function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutyl-1,3-benzoxazol-2-amine typically involves the cyclization of 2-aminophenol with a suitable cyclobutyl-containing precursor. One common method is the reaction of 2-aminophenol with cyclobutanone in the presence of a catalyst such as boron trifluoride etherate (BF3·Et2O) in a solvent like 1,4-dioxane under reflux conditions . This reaction yields this compound with moderate to good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-cyclobutyl-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-cyclobutyl-1,3-benzoxazol-2-one.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: N-cyclobutyl-1,3-benzoxazol-2-one.
Reduction: this compound derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the reagents used.
Scientific Research Applications
N-cyclobutyl-1,3-benzoxazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-1,3-benzoxazol-2-amine: Similar structure but with a cyclohexyl group instead of a cyclobutyl group.
2-phenyl benzoxazole: Contains a phenyl group instead of a cyclobutyl group.
2-piperidine-benzoxazole: Contains a piperidine ring instead of a cyclobutyl group.
Uniqueness
N-cyclobutyl-1,3-benzoxazol-2-amine is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties
Properties
IUPAC Name |
N-cyclobutyl-1,3-benzoxazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-7-10-9(6-1)13-11(14-10)12-8-4-3-5-8/h1-2,6-8H,3-5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHKQXTXBDIBTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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